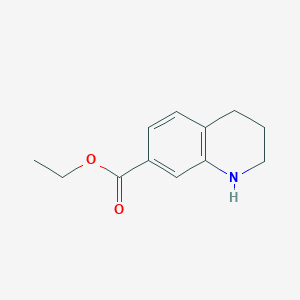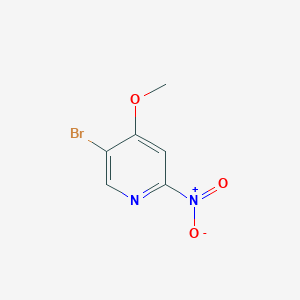
7-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is then subjected to a series of reactions to introduce the fluorine and trifluoromethyl groups.
Cyclization: The intermediate compounds undergo cyclization to form the quinazolinone core structure.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone compounds.
Scientific Research Applications
7-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased chemical resistance and stability.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. This can result in the disruption of key biological processes, such as DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinazolin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)quinazolin-2(1H)-one: Lacks the fluorine atom, leading to variations in reactivity and stability.
Quinazolin-2(1H)-one: The parent compound without any fluorine or trifluoromethyl substitutions.
Uniqueness
7-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability, biological activity, and binding affinity to molecular targets. This makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C9H4F4N2O |
|---|---|
Molecular Weight |
232.13 g/mol |
IUPAC Name |
7-fluoro-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H4F4N2O/c10-4-1-2-5-6(3-4)14-8(16)15-7(5)9(11,12)13/h1-3H,(H,14,15,16) |
InChI Key |
OZZROZPTIAYAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)N=C2C=C1F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


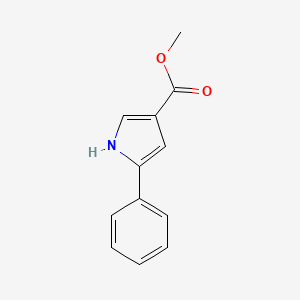
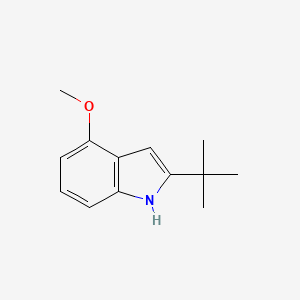
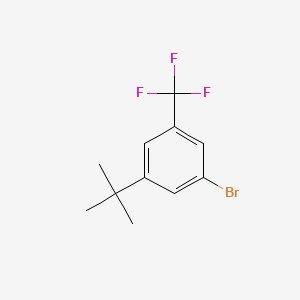
![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)

![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
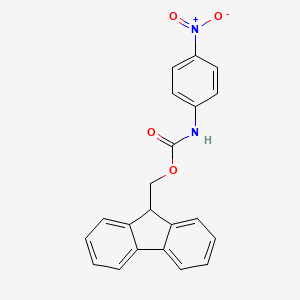
![N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13138345.png)
![2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13138346.png)
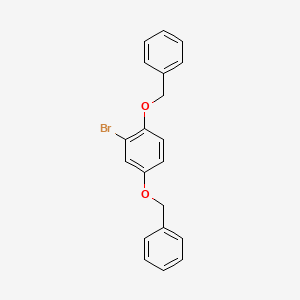
![[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-](/img/structure/B13138366.png)
![Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)
